molecular formula C19H28O3 B168885 8-Shogaol CAS No. 104186-07-4

8-Shogaol

Cat. No.: B168885
CAS No.: 104186-07-4
M. Wt: 304.4 g/mol
InChI Key: LGZSMXJRMTYABD-MDZDMXLPSA-N
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Description

8-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of gingerol during the drying process of ginger. This compound has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Shogaol can be synthesized through various chemical reactions. One common method involves the dehydration of (8)-Gingerol. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of a water molecule from (8)-Gingerol, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound is often produced by drying ginger at high temperatures. The dehydration process converts (8)-Gingerol to this compound. This method is preferred due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Shogaol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form (8)-Gingerol.

    Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: (8)-Gingerol.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

8-Shogaol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study phenolic compound reactions and mechanisms.

    Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. Research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation.

    Industry: this compound is used in the food and pharmaceutical industries for its bioactive properties and as a natural flavoring agent.

Mechanism of Action

8-Shogaol exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

    Antioxidant: this compound scavenges free radicals and upregulates antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

8-Shogaol is similar to other ginger-derived compounds such as (6)-Shogaol, (6)-Gingerol, and (8)-Gingerol. it is unique in its higher potency and bioactivity:

    (6)-Shogaol: Similar structure but with a shorter carbon chain. Less potent than this compound.

    (6)-Gingerol: Precursor to (6)-Shogaol, with different bioactivity profiles.

    (8)-Gingerol: Precursor to this compound, converted through dehydration.

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSMXJRMTYABD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36700-45-5, 104186-07-4
Record name (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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